(+)-delta-Selinene

描述

(+)-delta-Selinene is a naturally occurring sesquiterpene found in various essential oils, particularly in the oils of celery seed and carrot seed. It is known for its distinctive aroma and is used in the fragrance and flavor industries. This compound is also of interest due to its potential biological activities.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (+)-delta-Selinene can be achieved through several methods, including the cyclization of farnesyl pyrophosphate, a common precursor in the biosynthesis of sesquiterpenes. The reaction conditions typically involve the use of specific enzymes or catalysts that facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound often involves the extraction of essential oils from plants such as celery and carrot seeds. The essential oils are then subjected to fractional distillation to isolate this compound. This method is preferred due to its efficiency and the natural abundance of the compound in these plants.

化学反应分析

Types of Reactions

(+)-delta-Selinene undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxygenated derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced sesquiterpene derivatives.

Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the molecule, forming halogenated derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Oxygenated sesquiterpenes.

Reduction: Reduced sesquiterpenes.

Substitution: Halogenated sesquiterpenes.

科学研究应用

Chemical Properties and Structure

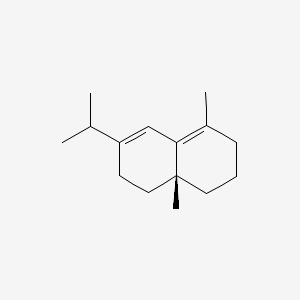

- Molecular Formula : C15H24

- Molecular Weight : 204.35 g/mol

- IUPAC Name : (8aR)-4,8a-dimethyl-6-propan-2-yl-2,3,7,8-tetrahydro-1H-naphthalene

The compound features a bicyclic framework typical of many sesquiterpenes, contributing to its unique biological activities and applications.

Antimicrobial Activity

Research has shown that (+)-delta-Selinene exhibits significant antimicrobial properties against various pathogens. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Fusarium dilatata | 0.03169 |

| Escherichia coli | 0.045 |

| Staphylococcus aureus | 0.050 |

Studies indicate that this compound disrupts microbial cell membranes, leading to cell lysis and death, making it a potential candidate for developing new antimicrobial agents .

Antioxidant Properties

This compound has demonstrated strong antioxidant capabilities, which are crucial for protecting cells from oxidative stress:

| Extract Concentration (mg/mL) | DPPH Scavenging Activity (%) |

|---|---|

| 0.5 | 25 |

| 1.0 | 50 |

| 1.5 | 75 |

A study reported a strong correlation between the concentration of the extract and its antioxidant activity, suggesting its potential use in health supplements .

Potential Therapeutic Applications

The compound is being investigated for its therapeutic effects in various medical fields:

- Cancer Treatment : Preliminary studies suggest that this compound may exhibit anticancer activity when combined with other compounds found in natural extracts .

- Anti-inflammatory Effects : Research indicates that it may modulate immune responses by interacting with signaling pathways involved in inflammation .

Plant Defense Mechanisms

This compound plays a role in enhancing plant resistance to pathogens. A notable case study highlighted its involvement in maize defense against Fusarium verticillioides, a common fungal pathogen. The presence of this compound was linked to improved resistance mechanisms in the plant .

Fragrance and Flavor Industry

Due to its distinct aroma, this compound is utilized in the fragrance and flavor industries. It contributes to the characteristic scent profiles of essential oils derived from plants such as celery seed and carrot seed . Its natural origin makes it an attractive alternative to synthetic fragrances.

Synthesis and Production

The synthesis of this compound can be achieved through various methods:

作用机制

The mechanism of action of (+)-delta-Selinene involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating enzyme activities and signaling pathways involved in inflammation and microbial growth. The exact molecular targets are still under investigation, but it is known to interact with cell membrane components and intracellular signaling molecules.

相似化合物的比较

(+)-delta-Selinene can be compared with other sesquiterpenes such as:

- alpha-Selinene

- beta-Selinene

- gamma-Selinene

Uniqueness

This compound is unique due to its specific stereochemistry and the distinct aroma it imparts. Its biological activities also differ from those of its isomers, making it a compound of particular interest in both research and industry.

生物活性

(+)-delta-Selinene is a sesquiterpene that has garnered attention for its diverse biological activities, including antimicrobial, antioxidant, and potential therapeutic effects. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

This compound has the molecular formula and a molecular weight of approximately 204.35 g/mol. It is characterized by its unique structure, which contributes to its biological properties.

1. Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound. It has been shown to exhibit significant activity against various pathogens, including bacteria and fungi.

- Study Findings : Research indicated that this compound demonstrated effective antimicrobial activity against several wood-decay fungi species and pathogenic bacteria. For instance, the essential oil containing this compound showed excellent activity against Fusarium species, exhibiting minimum inhibitory concentrations (MICs) as low as 0.03169 mg/mL .

| Pathogen | MIC (mg/mL) |

|---|---|

| Fusarium dilatata | 0.03169 |

| Escherichia coli | 0.045 |

| Staphylococcus aureus | 0.050 |

2. Antioxidant Properties

This compound has also been studied for its antioxidant capabilities, which play a crucial role in protecting cells from oxidative stress.

- Research Insights : The compound exhibited strong DPPH scavenging activity, indicating its potential as an antioxidant agent. A study reported a Pearson correlation coefficient of 0.869, suggesting a strong positive relationship between the concentration of the extract and its antioxidant activity .

| Extract Concentration (mg/mL) | DPPH Scavenging Activity (%) |

|---|---|

| 0.5 | 25 |

| 1.0 | 50 |

| 1.5 | 75 |

3. Potential Therapeutic Applications

The biological activities of this compound extend to potential therapeutic applications, particularly in the fields of medicine and agriculture.

- Case Study : A study highlighted the role of selinene volatiles in maize defense mechanisms against fungal pathogens. The presence of this compound was linked to enhanced resistance to pathogens such as Fusarium verticillioides, demonstrating its utility in crop protection .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antimicrobial Mechanism : The compound disrupts microbial cell membranes, leading to cell lysis and death.

- Antioxidant Mechanism : It scavenges free radicals, thereby reducing oxidative damage to cellular components.

- Induced Resistance : In plants, selinene-derived metabolites enhance defense responses against biotic stressors through signaling pathways that activate defense genes .

属性

IUPAC Name |

(8aR)-4,8a-dimethyl-6-propan-2-yl-2,3,7,8-tetrahydro-1H-naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h10-11H,5-9H2,1-4H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEGYMPQCXPVQJY-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(CCC2(CCC1)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C=C(CC[C@]2(CCC1)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317280 | |

| Record name | (+)-δ-Selinene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28624-28-4 | |

| Record name | (+)-δ-Selinene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28624-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-δ-Selinene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural characteristics of (+)-delta-Selinene?

A1: this compound is a naturally occurring sesquiterpene with the molecular formula C15H24 and a molecular weight of 204.35 g/mol. While specific spectroscopic data might vary depending on the source and isomeric purity, general characteristics can be found in published literature. For detailed spectroscopic information, it is recommended to consult resources like the NIST Chemistry WebBook or specialized databases.

Q2: How is this compound typically extracted and analyzed?

A2: this compound is often extracted from plant material using techniques like hydrodistillation or, more recently, Supercritical Fluid Extraction (SFE) [, ]. SFE has shown promising results, yielding a higher percentage of essential oil in a shorter time compared to traditional methods []. Analysis of this compound is commonly performed using Gas Chromatography-Mass Spectrometry (GC-MS) to determine its presence and quantify its concentration within a sample [, , ].

Q3: Can you elaborate on the biosynthesis of this compound within plants?

A3: this compound is produced in plants through a series of enzymatic reactions starting from the precursor farnesyl diphosphate. The enzyme delta-selinene synthase catalyzes the cyclization of farnesyl diphosphate, leading to the formation of this compound and other potential sesquiterpenes []. Research on grand fir has shown that this synthase can produce a diverse range of sesquiterpenes, highlighting its complex catalytic mechanism [].

Q4: What is the significance of the DDxxD motifs in delta-selinene synthase?

A4: Delta-selinene synthase, the enzyme responsible for this compound biosynthesis, contains DDxxD motifs that play a crucial role in its catalytic activity []. These motifs are believed to be involved in substrate binding and influence the cyclization process, ultimately affecting the types and ratios of sesquiterpenes produced []. Mutations in these motifs can significantly alter the enzyme's product spectrum, highlighting their importance in controlling the complexity of sesquiterpene synthesis [].

Q5: Are there any known applications of this compound or its derivatives?

A5: Research suggests that this compound, alongside other compounds found in the ethanol extract of Evodia suaveolens leaves, exhibits potential anticancer activity []. While further investigation is needed, this finding opens avenues for exploring its use in cancer treatment. Additionally, this compound's presence in food and fragrances suggests its potential application in those industries.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。